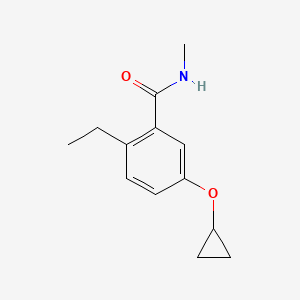
2-Tert-butyl-3-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-3-ethylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Tert-butyl-3-ethylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst . This method involves the reaction of phenol with isobutene under acidic conditions to introduce the tert-butyl group at the ortho position relative to the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of catalysts and controlled reaction environments ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tert-butyl-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-3-ethylphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-tert-butyl-3-ethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage . The tert-butyl and ethyl groups enhance its stability and reactivity, making it an effective antioxidant .
Vergleich Mit ähnlichen Verbindungen
2-tert-Butylphenol: Similar structure but lacks the ethyl group.
2,6-di-tert-Butylphenol: Contains two tert-butyl groups, offering higher steric hindrance and stability.
4-tert-Butylphenol: The tert-butyl group is positioned at the para position relative to the hydroxyl group.
Uniqueness: 2-Tert-butyl-3-ethylphenol is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its antioxidant capabilities and makes it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C12H18O |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-tert-butyl-3-ethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-9-7-6-8-10(13)11(9)12(2,3)4/h6-8,13H,5H2,1-4H3 |
InChI-Schlüssel |
GSFOWNSVWOLXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


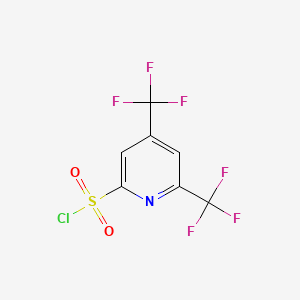
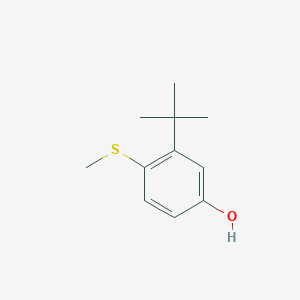
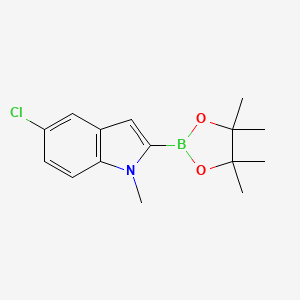
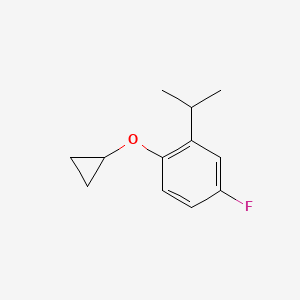
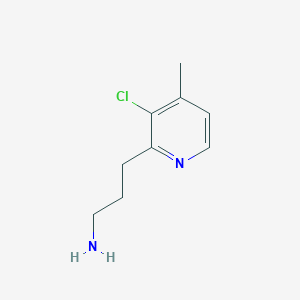
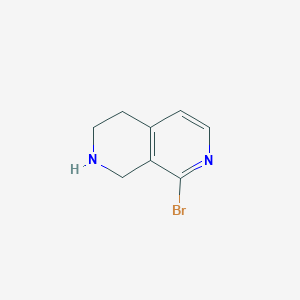
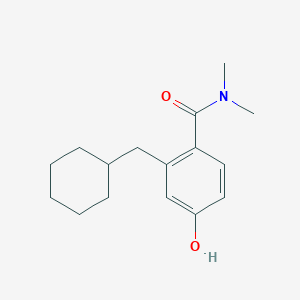
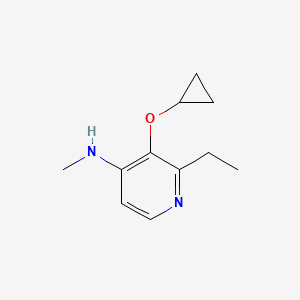

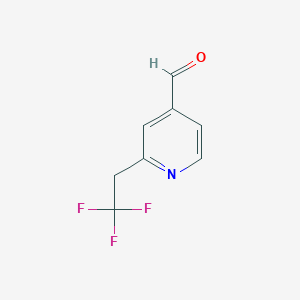
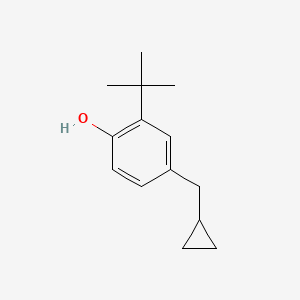
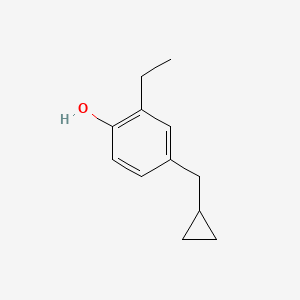
![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
